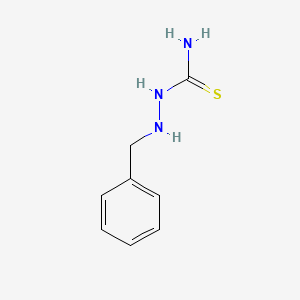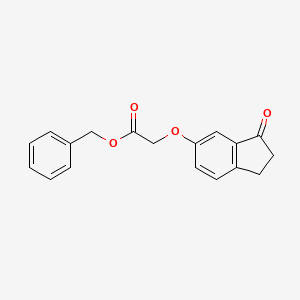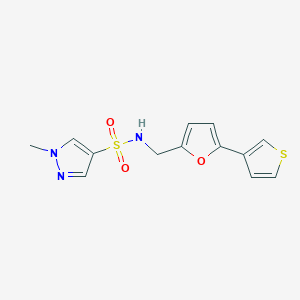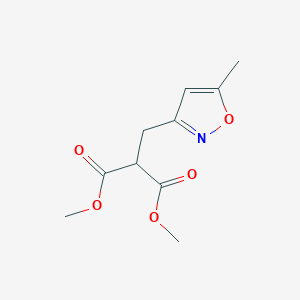
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H29N3O5 and its molecular weight is 463.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropeptide Y Y2 Receptor Antagonists
This compound belongs to a class of molecules that have been identified for their role as neuropeptide Y Y2 receptor (Y2R) antagonists. These molecules are of interest due to the Y2R's involvement in human diseases such as obesity, mood disorders, and alcoholism. Research has led to the discovery of potent, selective, and brain-penetrant Y2R antagonists, significantly different from the peptidomimetic compounds previously available. These antagonists demonstrate potential for pharmacological studies aimed at understanding Y2R function in the brain and periphery, offering insights into therapeutic applications for related disorders (Brothers et al., 2010).
Synthesis of Heterocyclic Compounds
Research into the synthesis of derivatives from α-oxo lactams has shown that reactions with certain hydrazinouracils can yield uracilyl-4-hydrazones, which upon further processing, lead to derivatives of pyrido and azepino pyrrolopyrimidines. These synthetic pathways are crucial for developing novel heterocyclic compounds with potential applications in drug development and chemical biology (Glushkov et al., 1977).
Antimicrobial Agents
The compound is part of a broader family of molecules that have been synthesized and evaluated for their antimicrobial properties. Specifically, certain indol-3-yl-oxoacetamide derivatives have shown promising antibacterial and antifungal activities against various pathogenic microorganisms. This highlights the compound's relevance in the search for new antimicrobial agents, which is a critical area of research given the rising challenge of antibiotic resistance (Debnath & Ganguly, 2015).
Cannabinoid Receptor Ligands
In the realm of neuropharmacology, derivatives of the compound have been explored for their affinity and selectivity towards cannabinoid receptors, particularly CB2. The investigation into such compounds supports the development of new therapeutic agents targeting the endocannabinoid system, which is implicated in a variety of physiological and pathological processes, including pain, inflammation, and immune responses (Moldovan et al., 2017).
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3,4-dimethoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-33-22-12-11-18(15-23(22)34-2)27-26(32)25(31)20-16-29(21-10-6-5-9-19(20)21)17-24(30)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJLGVDUHNRUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)




![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)



![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2729803.png)
![3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2729805.png)

